An In-depth Technical Guide to 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid: Molecular Structure, Properties, and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to project its molecular characteristics, synthetic pathways, and potential biological significance. The insights provided are grounded in authoritative chemical literature to ensure scientific integrity.
Introduction: The Significance of Pyrazole-Thiophene Scaffolds
Heterocyclic compounds containing pyrazole and thiophene rings are prominent scaffolds in drug discovery. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The thiophene ring, a sulfur-containing aromatic heterocycle, is often used as a bioisostere of a phenyl ring, capable of modulating physicochemical properties and enhancing biological activity[2]. The combination of these two rings in a single molecule, such as in the pyrazole-thiophene carboxylic acid framework, presents a compelling starting point for the design of novel therapeutic agents[3][4].
This guide will focus on the specific derivative, 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, providing a robust theoretical and practical framework for researchers exploring this chemical space.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is characterized by a central pyrazole ring. An ethyl group is attached to the nitrogen at position 2, a thiophen-2-yl group is at position 5, and a carboxylic acid group is at position 3.
Caption: Proposed synthetic workflow for 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Thiophen-2-yl)butane-1,3-dione (Intermediate 2)
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Reaction Setup: To a solution of 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.2 eq) in a suitable aprotic solvent (e.g., anhydrous ethanol), add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0 °C.
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Reaction Execution: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of Ethyl 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylate (Intermediate 3)
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Reaction Setup: Dissolve the 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid.
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Reaction Execution: Add ethylhydrazine oxalate (1.1 eq) to the solution and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
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Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude ester can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid (Final Product)
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Reaction Setup: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).
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Reaction Execution: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
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Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The precipitated carboxylic acid is collected by filtration, washed thoroughly with cold water, and dried to afford the final product.
Potential Applications and Biological Activity
Derivatives of pyrazole-carboxylic acids are known to exhibit a wide range of biological activities. For instance, compounds with similar structures have shown potential as antitumor agents by targeting specific cellular pathways.[1][5] The presence of the thiophene moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Research on structurally related compounds, such as 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid, has highlighted their potential in oncology research.[3] These molecules serve as valuable scaffolds for developing inhibitors of enzymes like carbonic anhydrase, which are implicated in tumor progression.[3] It is plausible that 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid could exhibit similar biological activities, making it a compound of interest for screening in various disease models.
Conclusion
This technical guide has provided a comprehensive overview of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, from its molecular structure and calculated properties to a detailed, plausible synthetic route. While direct experimental data for this specific molecule is scarce, the information presented, based on well-established chemical principles and data from closely related analogs, offers a solid foundation for researchers. The pyrazole-thiophene scaffold is of significant interest in medicinal chemistry, and this guide serves as a valuable resource for scientists and developers working to synthesize and explore the therapeutic potential of this and related compounds.
References
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El-Metwaly, N. M., & El-Gazzar, A. R. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC. Retrieved from [Link]
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Gül, H. İ., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
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Kareem, E. A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC. Retrieved from [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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